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Methyl 6-methylpyrazine-2-carboxylate

Cat. No.: B1315544
CAS No.: 41110-38-7
M. Wt: 152.15 g/mol
InChI Key: GLARYWYPSTVHCO-UHFFFAOYSA-N
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Description

Contextualization of Pyrazine (B50134) Carboxylate Derivatives in Chemical Sciences

Pyrazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-arrangement. mdpi.comnih.gov This structural motif is a cornerstone in medicinal chemistry and materials science. nih.gov When a carboxylate group is appended to this ring, the resulting pyrazine carboxylate derivatives become versatile building blocks and pharmacologically active agents.

The pyrazine nucleus is found in numerous FDA-approved drugs, highlighting its therapeutic relevance. nih.govpharmablock.com Derivatives of pyrazine are recognized for a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. benthamdirect.comresearchgate.netnih.gov The presence of the nitrogen atoms allows these molecules to act as hydrogen bond acceptors, a crucial interaction for binding to biological targets like enzymes and receptors. pharmablock.com In chemical synthesis, the pyrazine ring can be modified through various reactions, such as palladium-catalyzed cross-coupling, to create complex molecules with tailored properties. acs.org

Academic Significance of Methyl 6-methylpyrazine-2-carboxylate within Organic and Medicinal Chemistry

This compound is a specific ester derivative within the broader pyrazine family. While extensive research focusing solely on this exact molecule is specialized, its academic significance can be understood from its constituent parts: the 6-methylpyrazine-2-carboxylic acid core and the methyl ester functional group.

The parent compound, 6-methylpyrazine-2-carboxylic acid, and its derivatives are subjects of study for their potential biological activities, including antimicrobial and antiviral applications. ontosight.ai The esterification of the carboxylic acid to form this compound is a common and critical step in organic synthesis. This modification can alter the compound's physical properties, such as solubility and reactivity, making it a more suitable intermediate for subsequent chemical transformations.

In medicinal chemistry, creating ester derivatives is a standard strategy in drug discovery. It allows researchers to generate libraries of related compounds to study structure-activity relationships (SAR). By modifying the ester group, scientists can fine-tune a molecule's ability to cross cell membranes or interact with a specific biological target. Therefore, this compound is academically significant as a key intermediate for synthesizing more complex molecules and as a candidate for biological screening in the development of new therapeutic agents. rjpbcs.comontosight.ai

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Parent Acid CAS Number5521-61-9 (for 6-Methylpyrazine-2-carboxylic acid)
StructureA pyrazine ring substituted with a methyl group at position 6 and a methyl carboxylate group at position 2.

Current Research Trajectories and Scholarly Interest in Pyrazine Esters

Current academic research involving pyrazine esters is vibrant and multifaceted, largely driven by the quest for new pharmaceuticals. One major trajectory is the synthesis of novel pyrazine derivatives and their evaluation for a range of therapeutic applications. rjpbcs.com Researchers are actively designing and creating new molecules based on the pyrazine scaffold to discover agents with improved potency and selectivity against diseases.

A significant area of interest is the development of antitubercular agents. researchgate.net Inspired by the success of Pyrazinamide (B1679903), a first-line tuberculosis drug, scientists continue to synthesize and test new pyrazine amides and esters, hoping to overcome drug-resistance issues. researchgate.net Molecular docking studies are often employed to predict how these new compounds might interact with bacterial proteins, guiding the synthetic efforts. researchgate.net

Furthermore, the development of efficient and environmentally friendly synthetic methods is a key focus. This includes the use of novel catalysts and techniques like microwave-assisted synthesis to produce pyrazine esters more effectively. worldsresearchassociation.comnih.gov The hybridization of the pyrazine core with fragments from natural products is another promising strategy, aiming to combine the beneficial properties of both classes of molecules to create novel bioactive compounds. mdpi.comnih.govnih.gov These research efforts underscore the sustained scholarly interest in pyrazine esters as valuable compounds in the fields of organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B1315544 Methyl 6-methylpyrazine-2-carboxylate CAS No. 41110-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-8-4-6(9-5)7(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLARYWYPSTVHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522539
Record name Methyl 6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41110-38-7
Record name Methyl 6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 6 Methylpyrazine 2 Carboxylate and Analogues

Direct Esterification Approaches to Methyl Pyrazine-2-carboxylate (B1225951) Systems

The conversion of 6-methylpyrazine-2-carboxylic acid to its methyl ester is a crucial step in many synthetic routes. Direct esterification, particularly the Fischer-Speier esterification, represents a common and efficient method for this transformation. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process, necessitating strategies to drive the reaction towards the ester product.

Catalytic Strategies in Pyrazine (B50134) Carboxylic Acid Esterification

A variety of acid catalysts can be employed for the esterification of pyrazine carboxylic acids. Traditional homogeneous catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are widely used due to their effectiveness and low cost. tandfonline.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. mdpi.com

Recent advancements have also focused on the use of solid acid catalysts to simplify product purification and catalyst recovery. Zirconium-based catalysts, for instance, have shown promise in the esterification of carboxylic acids and are known for their moisture tolerance, which can be advantageous. nih.gov Metal-organic frameworks (MOFs) containing acid sites are another class of heterogeneous catalysts being explored for esterification reactions, offering high surface area and tunable acidity. mdpi.com

Furthermore, coupling reagents can be utilized to facilitate esterification under milder conditions. The Yamaguchi esterification, for example, involves the formation of a mixed anhydride (B1165640) from the carboxylic acid, which then reacts with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Optimization of Reaction Parameters for Yield and Selectivity in Pyrazine Ester Synthesis

To maximize the yield and selectivity of methyl 6-methylpyrazine-2-carboxylate synthesis via direct esterification, several reaction parameters must be carefully controlled. As the reaction is reversible, the removal of water is a critical factor in shifting the equilibrium towards the product. This can be achieved through azeotropic distillation or the use of dehydrating agents. ontosight.ai

The choice of solvent, reaction temperature, and the molar ratio of reactants also play significant roles. ontosight.ai Employing a large excess of the alcohol (methanol in this case) can effectively drive the reaction forward. masterorganicchemistry.com Microwave-assisted synthesis has emerged as a technique to accelerate the esterification of pyrazine carboxylic acids, often leading to shorter reaction times and improved yields. For instance, the use of microwave irradiation in the presence of a sulfuric acid catalyst has been reported for the synthesis of pyrazine esters.

The optimization of these parameters is crucial for developing an efficient and economically viable process for the production of this compound.

Precursor Synthesis: Preparation of 6-Methylpyrazine-2-carboxylic Acid

The availability of the precursor, 6-methylpyrazine-2-carboxylic acid, is fundamental to the synthesis of its methyl ester. Several synthetic routes have been developed, primarily involving the oxidation of a suitable methylpyrazine derivative or the regioselective functionalization of the pyrazine ring.

Oxidative Routes for Methylpyrazine Carbonylations

A common and direct method for the synthesis of 6-methylpyrazine-2-carboxylic acid is the selective oxidation of 2,6-dimethylpyrazine (B92225). Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can be employed for this transformation. The reaction conditions need to be carefully controlled to achieve selective oxidation of one methyl group to a carboxylic acid without affecting the other methyl group or the pyrazine ring. The use of an inhibitor in the reaction mixture can help prevent further oxidation of the desired product.

Another approach involves a multi-step sequence starting from 2,5-dimethylpyrazine (B89654). This method includes N-oxidation, followed by rearrangement and subsequent oxidation to yield the desired carboxylic acid.

Regioselective Functionalization of Pyrazine Ring Systems

Regioselective functionalization of the pyrazine ring provides an alternative pathway to introduce a carboxylic acid group at the desired position. Metalation reactions, using organometallic reagents, are powerful tools for the directed C-H activation and subsequent carboxylation of heteroaromatic compounds. thieme-connect.com The use of hindered magnesium and zinc amide bases, sometimes in combination with Lewis acids, can achieve regioselective metalation of pyrazine derivatives. thieme-connect.com The resulting organometallic intermediate can then be trapped with carbon dioxide to introduce the carboxylic acid functionality.

The directing effects of existing substituents on the pyrazine ring are crucial for achieving the desired regioselectivity in these functionalization reactions. For a 2-substituted pyrazine, metalation often occurs preferentially at the C-5 position. thieme-connect.com

Derivatization and Scaffold Construction Utilizing this compound

This compound serves as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The ester and methyl groups, as well as the pyrazine ring itself, offer multiple sites for further chemical modifications.

The ester functionality can be readily converted into other functional groups. For instance, treatment with hydrazine (B178648) hydrate (B1144303) can transform the methyl ester into the corresponding carbohydrazide. This hydrazide derivative can then be used as a key intermediate for the synthesis of various heterocyclic systems, such as triazoles and oxadiazoles, which are known to exhibit a wide range of biological activities. researchgate.net

The pyrazine ring can undergo various functionalization reactions, including electrophilic and nucleophilic substitutions, as well as cross-coupling reactions. These transformations allow for the introduction of diverse substituents onto the pyrazine core, leading to the generation of libraries of compounds for biological screening. tandfonline.com The methyl group on the pyrazine ring can also be a site for functionalization, for example, through radical reactions or condensation with aldehydes.

The strategic derivatization of this compound enables the construction of novel molecular scaffolds with tailored properties, highlighting its importance as a key synthetic intermediate. tandfonline.com

Advanced Chemical Transformations on the Pyrazine Core and Ester Functionality

The pyrazine ring and its substituents are amenable to a variety of chemical transformations, allowing for the generation of diverse analogues. These reactions include modifications such as bromination, nitration, and amidation, which alter the electronic and steric properties of the molecule. The ester functionality can also be readily converted into other functional groups, most commonly amides, to produce compounds with altered biological and chemical characteristics.

Various chemical transformations have been successfully applied to pyrazine-based starting materials to introduce functional groups like bromo, nitro, and amino moieties. These groups are known to be important for the biological activity of many pyrazine compounds. For instance, the esterification of 3-aminopyrazine-2-carboxylic acid to its methyl ester, an analogue of the target compound, is a key step in creating derivatives for further study. This reaction can be achieved using reagents like thionyl chloride (SOCl₂) and methanol (B129727), which first converts the carboxylic acid to a more reactive acyl chloride intermediate.

Another significant transformation is the conversion of the methyl ester to an amide. This is typically achieved by reacting the ester with an amine. A more direct approach involves the amidation of the corresponding carboxylic acid using a coupling agent. For example, 3-aminopyrazine-2-carboxylic acid has been reacted with aniline (B41778) using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent to yield the corresponding N-phenylcarboxamide.

A summary of representative transformations on pyrazine carboxylate analogues is presented below.

Starting MaterialReagentsTransformationProductYieldReference
3-Aminopyrazine-2-carboxylic acidSOCl₂, MethanolEsterificationMethyl 3-aminopyrazine-2-carboxylate66.7%
3-Aminopyrazine-2-carboxylic acidAniline, CDI, DMSOAmidation3-Amino-N-phenylpyrazine-2-carboxamide53.2%

Coupling Reactions for the Synthesis of Complex Pyrazine Conjugates

Coupling reactions are a powerful tool for the synthesis of complex pyrazine-containing molecules, enabling the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.net These reactions allow for the attachment of various aryl, heteroaryl, or other organic fragments to the pyrazine core, leading to the creation of highly conjugated systems and complex structures.

Amide Coupling: A common strategy for creating pyrazine conjugates involves amide bond formation between a pyrazine carboxylic acid (or its ester) and an amine. A novel series of pyrazine-2-carboxylic acid derivatives were synthesized by coupling substituted pyrazine-2-carboxylic acids with various piperazines. rjpbcs.com This reaction utilized propyl phosphonic anhydride (T3P) as an efficient coupling reagent. rjpbcs.com This method provides a direct route to complex amides, such as the synthesis of (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, an analogue of the target compound. rjpbcs.com

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are widely used in heterocyclic chemistry. researchgate.nettandfonline.com The Suzuki reaction, in particular, has been effectively employed for the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com In this approach, a halogenated pyrazine derivative, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, was coupled with a variety of aryl and heteroaryl boronic acids or their pinacol (B44631) esters. mdpi.com The reaction is typically catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base. mdpi.com

C-H/C-H Cross-Coupling: More advanced methods, such as direct C-H/C-H cross-coupling, offer an even more efficient route to complex pyrazine conjugates by avoiding the pre-functionalization (e.g., halogenation) of the starting materials. Palladium(II) acetate (B1210297) has been used to catalyze the C-H/C-H cross-coupling between indole (B1671886) and a pyrazine N-oxide, demonstrating a modern approach to constructing complex pyrazine-indole alkaloids. nih.gov

The table below summarizes key coupling reactions used to synthesize complex pyrazine conjugates.

Pyrazine SubstrateCoupling PartnerReaction TypeCatalyst/ReagentProduct TypeReference
Substituted pyrazine-2-carboxylic acidsVarious piperazinesAmide CouplingT3PPyrazine-piperazine carboxamides rjpbcs.com
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideAryl/heteroaryl boronic acidsSuzuki CouplingPd(PPh₃)₄5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides mdpi.com
Pyrazine N-oxideIndoleC-H/C-H Cross-CouplingPalladium(II) acetateIndole-substituted pyrazines nih.gov
Halogenated pyrazine-Kumada–Corriu CouplingNickel catalystAlkyl/Aryl-substituted pyrazines nih.gov

These coupling methodologies highlight the versatility of the pyrazine scaffold in constructing diverse and complex molecular structures for various scientific applications. nih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl 6 Methylpyrazine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural assignment of Methyl 6-methylpyrazine-2-carboxylate can be achieved.

The ¹H NMR spectrum provides information on the chemical environment of protons within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons on the pyrazine (B50134) ring, the protons of the ring-substituted methyl group, and the protons of the methyl ester group.

The protons on the pyrazine ring are deshielded due to the electronegativity of the nitrogen atoms and the aromatic ring current, causing them to resonate at a high chemical shift (downfield). In this specific isomer, the two aromatic protons (H-3 and H-5) are in different environments and are expected to appear as distinct singlets, as they lack adjacent protons for spin-spin coupling. The methyl group attached to the pyrazine ring (at C-6) typically appears as a singlet in the upfield region compared to the aromatic protons. The methyl group of the ester functionality is also a singlet and its chemical shift is influenced by the adjacent oxygen atom.

Based on data from analogous pyrazine derivatives, the expected chemical shifts are detailed in the table below. researchgate.netacs.orgchemicalbook.com

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-3 (Pyrazine Ring)~ 8.7 - 9.0Singlet (s)
H-5 (Pyrazine Ring)~ 8.5 - 8.7Singlet (s)
-OCH₃ (Ester Methyl)~ 4.0 - 4.1Singlet (s)
-CH₃ (Ring Methyl)~ 2.6 - 2.8Singlet (s)

Note: Data are estimated based on spectral information for structurally similar pyrazine compounds. The exact chemical shifts can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. For this compound, seven distinct carbon signals are expected.

The carbon atom of the carbonyl group (C=O) in the ester is the most deshielded, appearing at the lowest field. The four carbon atoms of the pyrazine ring resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituents. The carbons directly bonded to nitrogen (C-2 and C-6) are typically found at a different shift than those bonded only to carbon and hydrogen (C-3 and C-5). The carbon of the ring-substituted methyl group and the carbon of the ester's methyl group are the most shielded, appearing at the highest field.

Predicted chemical shift assignments for the carbon atoms are presented below, extrapolated from data on related pyrazine carboxylates and methylpyrazines. researchgate.netchemicalbook.comresearchgate.net

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)~ 164 - 166
C-6 (Pyrazine Ring)~ 155 - 158
C-2 (Pyrazine Ring)~ 146 - 149
C-3 (Pyrazine Ring)~ 144 - 146
C-5 (Pyrazine Ring)~ 142 - 144
-OCH₃ (Ester Methyl)~ 52 - 54
-CH₃ (Ring Methyl)~ 21 - 23

Note: These are predicted values based on substituent effects and data from similar compounds. Actual values may differ.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons (H-3 and H-5) or the methyl singlets, confirming their isolation from other proton systems. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. It would definitively link the proton signals to their corresponding carbon signals: the H-3 signal to C-3, H-5 to C-5, the ring -CH₃ protons to the ring -CH₃ carbon, and the ester -OCH₃ protons to the ester -OCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include:

A correlation between the ester methyl protons (-OCH₃) and the carbonyl carbon (C=O).

Correlations between the ring methyl protons (-CH₃) and the adjacent ring carbons (C-6 and C-5).

Correlations from the aromatic proton H-3 to carbons C-2 and the carbonyl carbon.

Correlations from the aromatic proton H-5 to carbons C-6 and the ring methyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum for this compound is expected to show characteristic absorption bands for its key functional groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching from the two methyl groups would be observed in the 2850-3000 cm⁻¹ region. nanoient.org

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is a prominent feature, typically found in the 1720-1740 cm⁻¹ range. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring appear in the 1400-1600 cm⁻¹ region. These bands confirm the presence of the aromatic heterocyclic core.

C-O Stretching: The C-O single bond stretches of the ester group give rise to two distinct bands, typically in the 1100-1300 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are found in the 700-900 cm⁻¹ range and can be indicative of the substitution pattern.

Vibrational ModeFunctional GroupExpected Absorption Range (cm⁻¹)
C-H Stretch (Aromatic)Pyrazine Ring3000 - 3100
C-H Stretch (Aliphatic)-CH₃ Groups2850 - 3000
C=O StretchEster Carbonyl1720 - 1740
C=N / C=C StretchPyrazine Ring1400 - 1600
C-O StretchEster1100 - 1300
C-H Bend (Out-of-plane)Pyrazine Ring700 - 900

Note: Data derived from general spectroscopic tables and literature on pyrazine derivatives. jst.go.jpnist.gov

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bonds. The Raman spectrum of this compound would provide a unique vibrational fingerprint.

Strong Raman signals are expected for the symmetric breathing modes of the pyrazine ring. The C=C and C=N stretching vibrations within the ring, which are also visible in FTIR, often produce strong and sharp bands in the Raman spectrum. The C-H stretching vibrations are also readily observed. While the polar C=O bond gives a very strong signal in the IR spectrum, it is typically weaker in the Raman spectrum. Conversely, the more symmetric vibrations of the pyrazine ring system often yield stronger Raman signals, providing complementary data for a full structural assignment. nanoient.orgnanoient.org

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound through the analysis of its molecular ion and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides the precise mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₇H₈N₂O₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The exact mass is a critical piece of data for confirming the identity of the compound in complex samples or after a chemical synthesis.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₇H₈N₂O₂
Monoisotopic Mass 152.0586 g/mol

| Nominal Mass | 152 g/mol |

This table presents calculated theoretical values.

Elucidation of Fragmentation Patterns in Pyrazine Carboxylates

In electron ionization mass spectrometry (EI-MS), the energetically unstable molecular ion ([M]⁺˙) of this compound undergoes fragmentation, yielding a characteristic pattern of daughter ions. This fragmentation provides valuable information about the molecule's structure.

For pyrazine carboxylates, fragmentation is typically initiated by cleavages adjacent to the carbonyl group and within the pyrazine ring system. Key expected fragmentation pathways include:

Loss of the methoxy (B1213986) group (-OCH₃): A primary fragmentation event for methyl esters is the cleavage of the C-O bond, leading to the formation of a stable acylium ion. This would result in a prominent peak at m/z 121 ([M-31]⁺).

Loss of the entire ester group (-COOCH₃): Cleavage of the bond between the pyrazine ring and the carboxyl group would result in the loss of a carbomethoxy radical, producing an ion corresponding to the methylpyrazine ring at m/z 93 ([M-59]⁺).

Ring Fragmentation: The pyrazine ring itself can undergo cleavage, typically through the loss of small neutral molecules like HCN (hydrogen cyanide), leading to further fragment ions at lower mass-to-charge ratios.

The relative abundance of these fragment ions helps to piece together the structure of the parent molecule. The most abundant fragment ion in the spectrum is designated as the base peak.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Ion Structure Fragmentation Pathway
152 [C₇H₈N₂O₂]⁺˙ Molecular Ion (M⁺˙)
121 [M - OCH₃]⁺ Loss of a methoxy radical

| 93 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

This table is based on theoretical fragmentation patterns for this class of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)-MS Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) and its higher-resolution counterpart, UPLC-MS, are powerful techniques for the separation, detection, and quantification of pyrazine derivatives in complex mixtures, such as food and environmental samples. These methods are particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for gas chromatography (GC).

In a typical LC-MS analysis of this compound, a reversed-phase chromatography column (e.g., C18) would be used to separate the compound from other matrix components based on its polarity. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid to improve ionization. After separation, the compound enters the mass spectrometer, where it is ionized (commonly via electrospray ionization, ESI) and detected. UPLC offers the advantage of faster analysis times and improved resolution due to the use of smaller stationary phase particles.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample, providing unequivocal proof of its molecular structure and insights into its packing and intermolecular forces. Although a specific crystal structure for this compound is not readily found in open literature, studies on closely related isomers like Methyl 5-methylpyrazine-2-carboxylate reveal the type of data that would be obtained. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure and Molecular Geometry

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This analysis would confirm the planarity of the pyrazine ring and determine the orientation of the methyl and methyl carboxylate substituents relative to the ring.

For the related isomer, Methyl 5-methylpyrazine-2-carboxylate, studies have shown that the non-hydrogen atoms of the molecule are nearly planar. researchgate.net A similar planarity would be expected for the 6-methyl isomer, with a small dihedral angle between the plane of the pyrazine ring and the ester group. researchgate.net The experiment would also determine the crystal system, space group, and unit cell dimensions, which are unique identifiers for a specific crystalline form.

Table 3: Representative Crystal Data Parameters from a Single-Crystal X-ray Diffraction Experiment

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit in the crystal lattice
Volume (V) The volume of the unit cell
Z The number of molecules per unit cell

| Calculated Density (Dx) | The theoretical density of the crystal |

This table lists the types of parameters that would be determined from experimental data.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The data from X-ray crystallography allows for a detailed analysis of how molecules are arranged in the crystal lattice. This packing is governed by non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

In pyrazine carboxylate crystals, weak C—H···N and C—H···O hydrogen bonds are common and play a significant role in stabilizing the crystal structure. researchgate.net For this compound, one would expect to observe intermolecular interactions where a hydrogen atom from a methyl group or the pyrazine ring on one molecule interacts with a nitrogen atom of the pyrazine ring or an oxygen atom of the carboxylate group on a neighboring molecule. These interactions link the individual molecules into larger supramolecular assemblies, often forming layers or three-dimensional networks. researchgate.net Analyzing these packing motifs is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Reactivity and Reaction Mechanisms of Methyl 6 Methylpyrazine 2 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Heterocycle

The pyrazine ring's electron-deficient nature generally renders it less reactive towards electrophilic aromatic substitution compared to benzene. The nitrogen atoms withdraw electron density from the ring, making it less attractive to electrophiles. Conversely, this electron deficiency facilitates nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups.

In Methyl 6-methylpyrazine-2-carboxylate, the reactivity of the ring towards substitution is further modulated by the electronic effects of the existing substituents. The methyl group is an electron-donating group and tends to direct incoming electrophiles to the ortho and para positions. The methyl carboxylate group, on the other hand, is an electron-withdrawing group and directs incoming electrophiles to the meta position. The combined influence of these groups, along with the inherent reactivity of the pyrazine ring, determines the regioselectivity of substitution reactions.

Electrophilic Substitution:

Due to the deactivating effect of the pyrazine nitrogens and the methyl carboxylate group, electrophilic substitution on this compound is generally difficult and requires forcing conditions. If a reaction were to occur, the position of substitution would be determined by the directing effects of the substituents. The methyl group activates the ortho (position 5) and para (position 3) positions, while the methyl carboxylate group deactivates the ring and directs to the meta (position 5) position. Therefore, the most likely position for electrophilic attack is C5, being ortho to the activating methyl group and meta to the deactivating ester group.

Nucleophilic Substitution:

The pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the electron-withdrawing methyl carboxylate group. Nucleophilic attack is most favored at the positions ortho and para to the electron-withdrawing group. In this compound, this would correspond to positions 3 and 5. Given that position 6 is occupied by a methyl group, the most probable sites for nucleophilic attack are C3 and C5. The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions.

Table 1: Predicted Regioselectivity of Substitution Reactions on the Pyrazine Heterocycle
Reaction TypePredicted Major Product(s)Rationale
Electrophilic Substitution (e.g., Nitration, Halogenation)Substitution at C5The C5 position is activated by the ortho methyl group and is meta to the deactivating methyl carboxylate group. The pyrazine ring is generally deactivated to electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr)Substitution at C3 and C5The pyrazine ring is activated for nucleophilic attack. The C3 and C5 positions are ortho and para to the electron-withdrawing methyl carboxylate group, making them the most electrophilic centers.

Transformations Involving the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The methyl ester group of this compound is susceptible to various transformations common to esters. These reactions primarily involve nucleophilic acyl substitution at the carbonyl carbon of the ester.

Hydrolysis:

The ester can be hydrolyzed to the corresponding carboxylic acid, 6-methylpyrazine-2-carboxylic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.

Transesterification:

Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. rsc.orgwikipedia.org This is an equilibrium-controlled process, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. wikipedia.org

Amidation:

Amidation of this compound can be achieved by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction typically requires heating or the use of a catalyst. A more efficient method involves the use of coupling agents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which activate the carboxylate (formed in situ or from the corresponding acid) for nucleophilic attack by the amine. nih.govresearchgate.net

Table 2: Common Transformations of the Ester Moiety
ReactionReagents and ConditionsProduct
Acid-Catalyzed HydrolysisH2O, catalytic H+ (e.g., H2SO4, HCl), heat6-Methylpyrazine-2-carboxylic acid
Base-Catalyzed Hydrolysis (Saponification)1. NaOH or KOH in H2O/alcohol, heat 2. H3O+ workup6-Methylpyrazine-2-carboxylic acid
TransesterificationR'OH, catalytic acid (e.g., H2SO4) or base (e.g., NaOR'), heatAlkyl 6-methylpyrazine-2-carboxylate
AmidationR'R''NH, heat or coupling agents (e.g., HBTU, DIPEA)N,N-Disubstituted-6-methylpyrazine-2-carboxamide

Regioselectivity and Stereoselectivity in Pyrazine Ester Reactions

Regioselectivity:

In the context of reactions involving this compound, regioselectivity is primarily a concern for substitution reactions on the pyrazine ring, as discussed in section 4.1. The electronic properties of the methyl and methyl carboxylate groups are the main determinants of the position of attack for both electrophiles and nucleophiles. libretexts.orgechemi.com

For transformations involving the ester moiety, regioselectivity is not a factor as the reaction occurs at a specific functional group.

Stereoselectivity:

Stereoselectivity would become a significant consideration in reactions of this compound if a new chiral center is created or if the molecule interacts with a chiral reagent or catalyst. For instance, in the case of amidation with a chiral amine, the product would be a mixture of diastereomers. Similarly, reduction of the ester to an alcohol using a chiral reducing agent could lead to a single enantiomer or an enrichment of one enantiomer. In the absence of chiral reactants, catalysts, or solvents, reactions involving the achiral this compound will result in achiral or racemic products.

Stability Studies and Degradation Pathways under Varied Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and light.

Under neutral conditions, the compound is expected to be relatively stable. However, under acidic or basic conditions, the primary degradation pathway is likely to be the hydrolysis of the ester group to form 6-methylpyrazine-2-carboxylic acid and methanol. The rate of this hydrolysis will be dependent on the pH and temperature.

At elevated temperatures, thermal decomposition may occur. Studies on related copper(II) pyrazine-2,3-dicarboxylates have shown that thermal decomposition is a multistage process, often beginning with the loss of any water of hydration, followed by the degradation of the organic ligands. chempap.org For this compound, significant thermal stress could lead to decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) or cleavage of the pyrazine ring.

The photochemical stability of pyrazine derivatives can vary. While the pyrazine ring itself is aromatic and relatively stable, the presence of substituents can influence its susceptibility to photodegradation. The specific degradation pathways of this compound upon exposure to light have not been extensively reported in the literature, but could involve radical reactions or rearrangements.

Table 3: Predicted Stability and Degradation of this compound
ConditionExpected StabilityPrimary Degradation Pathway
Acidic (low pH)UnstableHydrolysis of the ester to 6-methylpyrazine-2-carboxylic acid
Neutral (pH ~7)Relatively stableSlow hydrolysis over time
Basic (high pH)UnstableSaponification of the ester to the carboxylate salt
Elevated TemperatureModerately stablePotential for hydrolysis, decarboxylation (of the acid), and ring cleavage
UV/Visible LightLikely to degrade over timePhotochemical reactions (e.g., radical reactions, rearrangements)

Biological and Pharmacological Investigations of Methyl 6 Methylpyrazine 2 Carboxylate and Its Derivatives

Antimicrobial Activity Assessments

Derivatives of 6-methylpyrazine-2-carboxylic acid have been explored for their potential to combat microbial infections, with research encompassing both antibacterial and antifungal activities.

While direct studies on the antibacterial efficacy of Methyl 6-methylpyrazine-2-carboxylate are limited, research on related pyrazine-2-carboxylic acid derivatives provides valuable insights into the potential of this chemical class. A variety of pyrazine (B50134) carboxamides, synthesized from pyrazine-2-carboxylic acid chloride and different aminopyridines, have demonstrated a range of antimycobacterial activities. researchgate.netjocpr.com For instance, certain derivatives have shown significant activity against Mycobacterium tuberculosis, with some compounds exhibiting efficacy comparable to the standard drug pyrazinamide (B1679903). jocpr.com

The antibacterial potential of pyrazine derivatives is not limited to mycobacteria. Studies on other pyrazine-2-carboxylic acid derivatives have reported good antimicrobial activity against a panel of clinical isolates, including both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. rjpbcs.com Molecular docking studies have suggested that the inhibition of enzymes crucial for bacterial survival, such as GlcN-6-P synthase, could be a potential mechanism of action for these compounds. rjpbcs.com

Furthermore, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated analogs have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com One of the derivatives, 5d, demonstrated notable antibacterial potency with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. mdpi.com Docking studies for these compounds have targeted DNA gyrase, a vital enzyme for bacterial cell proliferation, suggesting a potential mechanism for their antibacterial action. mdpi.com

It is important to note that the specific antibacterial profile of this compound itself has not been extensively detailed in the available literature. However, the consistent antibacterial activity observed in its close structural relatives suggests that this compound could serve as a valuable scaffold for the development of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Pyrazine-2-Carboxamide Derivatives

Compound Test Organism Activity Reference
Pyrazine-2-carboxamide Derivative (P1) M. tuberculosis Comparable to Pyrazinamide jocpr.com
(5-methylpyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P4) C. albicans MIC: 3.125 µg/mL rjpbcs.com
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivative (5d) XDR S. Typhi MIC: 6.25 µg/mL mdpi.com

The exploration of pyrazine carboxylate scaffolds has also extended to their potential as antifungal agents. Derivatives of pyrazine-2-carboxylic acid have been evaluated against various fungal strains. researchgate.netjocpr.com In a study involving a series of pyrazine carboxamide derivatives, compounds were tested against Candida albicans and Aspergillus niger. jocpr.com While some derivatives displayed activity, it was generally less potent than the standard antifungal drug fluconazole. jocpr.com

Another study investigating substituted amides of pyrazine-2-carboxylic acids reported poor in vitro antifungal effects for some derivatives against a panel of fungal strains. nih.govresearchgate.net This highlights the variability in antifungal efficacy depending on the specific substitutions on the pyrazine ring and the amide functionality.

Research on piperazine (B1678402) derivatives of 5-methylpyrazine-2-carboxylic acid has shown promising results, particularly against Candida albicans. rjpbcs.com One of the synthesized compounds exhibited a low minimum inhibitory concentration (MIC) of 3.125 µg/mL, indicating significant antifungal potential. rjpbcs.com

Anticancer and Cytotoxic Profiling

The cytotoxic potential of pyrazine derivatives against various cancer cell lines has been a significant area of research, with studies focusing on apoptosis induction, cell cycle modulation, and structure-activity relationships.

Several studies have highlighted the ability of pyrazine derivatives to induce apoptosis and modulate the cell cycle in cancer cells. For instance, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was found to inhibit the viability of human leukemia K562 cells with an IC50 of 25µM after 72 hours of treatment. nih.gov This compound was shown to induce apoptosis, as evidenced by morphological changes and DNA fragmentation. nih.gov Furthermore, it caused cell cycle arrest in the G0/G1 phase and an increase in the sub-G1 cell population, which is indicative of apoptosis. nih.gov Mechanistically, this derivative was found to down-regulate the expression of the anti-apoptotic proteins Bcl2 and Survivin, while up-regulating the pro-apoptotic protein Bax. nih.gov

Another study on novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates investigated their effects on the cell cycle profile and apoptosis induction in the AGS human gastric adenocarcinoma cell line. nih.govdntb.gov.uamdpi.com While some of these compounds demonstrated significant cytotoxicity, they did not appear to induce apoptosis, suggesting a different mechanism of action for their cell growth inhibitory effects. nih.govdntb.gov.uamdpi.com This indicates that the mode of action of pyrazine derivatives can vary significantly based on their chemical structure.

Research on halogenated derivatives of other heterocyclic carboxylates has also shown the potential for cell cycle arrest. For example, certain benzofuran (B130515) carboxylate derivatives were found to induce G2/M phase arrest in HepG2 and A549 cancer cell lines. mdpi.com These findings, while not directly on pyrazine derivatives, highlight a common mechanism of action for some heterocyclic compounds in cancer therapy.

Table 2: Cytotoxic Activity and Mechanistic Insights of Selected Pyrazine Derivatives

Compound Cell Line IC50 Mechanism Reference
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) K562 (Leukemia) 25 µM (72h) Apoptosis induction, G0/G1 cell cycle arrest, modulation of Bax/Bcl2 and Survivin nih.gov
Methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2g) AGS (Gastric Adenocarcinoma) GI50 = 7.8 µM Non-apoptotic cell death nih.govdntb.gov.uamdpi.com

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents. For pyrazine derivatives, several studies have begun to elucidate the key structural features that contribute to their cytotoxic activity.

In a study of substituted amides of pyrazine-2-carboxylic acids, the lipophilicity of the compounds was found to play a role in their biological activity. nih.gov For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which had the highest lipophilicity, also showed the highest antituberculotic activity. nih.govresearchgate.net While this study focused on antimycobacterial activity, it highlights the importance of physicochemical properties in the biological effects of pyrazine derivatives.

Research on a series of pyrazine carboxamide derivatives has also contributed to SAR understanding. The cytotoxic effects of these compounds were evaluated against various human tumor cell lines, and it was found that the nature and position of substituents on the pyrazine and aniline (B41778) rings significantly influenced their activity. researchgate.net

More broadly, SAR studies on other heterocyclic compounds have revealed important trends. For example, in a series of quinazolinone derivatives, the type and position of substituents on the quinazoline (B50416) ring were critical for their cytotoxic activity and inhibitory effects on cyclin-dependent kinase 9 (CDK9). clockss.org Similarly, for certain benzofuran derivatives, the presence and nature of halogen and methoxy (B1213986) groups had a significant impact on their pro-oxidative and pro-apoptotic properties. mdpi.com These findings from related heterocyclic systems can provide valuable guidance for the future design of cytotoxic pyrazine derivatives.

Enzyme Inhibition and Receptor Ligand Binding Studies

The biological activities of pyrazine derivatives are often mediated through their interaction with specific enzymes or receptors. While comprehensive studies on this compound are not widely available, research on related compounds provides some indications of their potential targets.

Derivatives of pyrazine-2-carboxylic acid have been investigated as inhibitors of various enzymes. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its analogs were found to be inhibitors of alkaline phosphatase, with one derivative showing an IC50 value of 1.469 ± 0.02 μM. mdpi.com Molecular docking studies have suggested that these compounds can bind to the active site of the enzyme. mdpi.com

In the context of anticancer activity, pyrazine derivatives have been explored as inhibitors of protein kinases. For example, certain nih.govresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2 kinases, which are important targets in cancer therapy. One of the most promising compounds from this series exhibited excellent inhibitory activity against both kinases and potent antiproliferative activity against several cancer cell lines.

Furthermore, the well-known antituberculosis drug pyrazinamide, a simple amide of pyrazine-2-carboxylic acid, is a prodrug that is converted to pyrazinoic acid, which is thought to inhibit fatty acid synthase I in Mycobacterium tuberculosis. nih.gov This highlights the potential of the pyrazine-2-carboxylic acid scaffold to serve as a platform for the development of enzyme inhibitors.

While specific enzyme inhibition or receptor binding data for this compound is not currently available in the literature, the findings from related pyrazine derivatives suggest that this compound and its analogs could be promising candidates for targeting a range of enzymes with therapeutic relevance.

Investigation of Enzyme Target Interactions

The mechanism of action for many pyrazine derivatives involves their interaction with specific microbial enzymes. While direct studies on this compound are limited, research on closely related pyrazine carboxamides has provided insights into potential enzyme targets. Molecular docking studies have been employed to explore these interactions at a molecular level.

One such study investigated a series of 3-benzylaminopyrazine-2-carboxamides and their potential interaction with the mycobacterial enoyl-acyl carrier protein reductase (InhA). mdpi.com InhA is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and a validated target for antitubercular drugs. The docking studies revealed that active compounds in this series shared common binding interactions characteristic of known InhA inhibitors, suggesting that InhA could be a possible target for these pyrazine derivatives. mdpi.com

Further computational studies on other pyrazine-2-carboxylic acid derivatives have also pointed towards InhA as a potential binding partner. The molecular docking of certain derivatives showed favorable binding interactions within the active site of the InhA protein. researchgate.net These computational models suggest that the pyrazine core can serve as a scaffold for designing specific inhibitors that target key enzymes in pathogenic bacteria.

Ligand Binding Affinity and Selectivity Analyses

While detailed ligand binding affinity and selectivity analyses for this compound are not extensively documented in publicly available literature, the broader class of pyrazine derivatives has been subject to such investigations for various targets. The binding affinity of a ligand to its target is a critical determinant of its pharmacological activity.

In the context of anti-tubercular research, the focus has often been on the whole-cell activity (measured as Minimum Inhibitory Concentration, MIC) rather than isolated enzyme inhibition. However, the data from molecular docking studies provide a theoretical basis for binding. For instance, the docking of 3-benzylaminopyrazine-2-carboxamides to InhA showed hydrogen bonding and hydrophobic interactions with key residues in the active site, which are indicative of binding affinity. mdpi.com Similarly, docking studies of pyrazine-2-carboxylic acid derivatives with Mycobacterium tuberculosis InhA protein have been used to correlate lower rerank scores with lower experimental MIC values, suggesting a relationship between predicted binding strength and biological activity. researchgate.net

The selectivity of these compounds for their microbial targets over host enzymes is a crucial aspect of their therapeutic potential, though this remains an area requiring more in-depth investigation for this specific class of molecules.

Anti-tubercular Activity of Pyrazine Carboxamide and Ester Derivatives

The anti-tubercular potential of pyrazine derivatives is well-established, with pyrazinamide being a first-line drug for tuberculosis treatment. Research has continued to explore novel pyrazine carboxamide and ester derivatives to overcome drug resistance and improve efficacy. Numerous studies have synthesized and evaluated series of these compounds against Mycobacterium tuberculosis.

The antimycobacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Esters of pyrazinoic acid have demonstrated activity against pyrazinamide-resistant strains of M. tuberculosis. nih.gov For instance, certain long-chain alcohol esters of pyrazinoic acid showed MICs ranging from 10 to 40 µg/mL against resistant strains. nih.gov

Structure-activity relationship (SAR) studies have been crucial in guiding the design of more potent derivatives. For example, the introduction of a trifluoromethyl group on the phenyl ring of N-phenyl pyrazine-2-carboxamides has been shown to be beneficial for activity. nih.gov In one study, 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was identified as a highly active compound with an IC90 of 0.819 μg/mL. nih.gov Another series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. rsc.org

Below is a table summarizing the anti-tubercular activity of selected pyrazine derivatives.

CompoundTarget StrainActivity MeasurementValue
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideM. tuberculosis H37RvMIC6 µM
N-(4-trifluoromethyl phenyl) pyrazine-2-carboxamideM. tuberculosisMIC<2 mg/L
5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamideM. tuberculosisIC900.819 µg/mL
Pyrazinoic acid ester (E-12)Pyrazinamide-resistant M. tuberculosisMIC10 - 40 µg/mL
Pyrazinoic acid ester (E-14)Pyrazinamide-resistant M. tuberculosisMIC10 - 40 µg/mL
Substituted benzamide (B126) derivative (6a)M. tuberculosis H37RaIC501.35 - 2.18 µM
N-(2-bromo-3-methylphenyl) pyrazine-2-carboxamideM. tuberculosisMIC<2 mg/L
N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamideM. tuberculosisMIC<2 mg/L

Emerging Biological Activities: Anti-inflammatory and Antioxidant Potential

Beyond their well-documented antimicrobial properties, derivatives of 6-methylpyrazine-2-carboxylic acid are being explored for other therapeutic applications, including as anti-inflammatory and antioxidant agents. ontosight.ai Chronic inflammation and oxidative stress are underlying factors in many diseases, making compounds with these activities highly valuable.

Pyrazine derivatives, in general, have been noted for their potential anti-inflammatory effects. rjpbcs.com While specific in-depth studies on this compound are emerging, the pyrazine scaffold is recognized as a promising starting point for the development of new anti-inflammatory drugs.

The antioxidant potential of pyrazine-2-carboxylic acid derivatives has been more quantitatively assessed. A study investigating novel derivatives evaluated their free radical scavenging activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. rjpbcs.com In this study, the compound (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) demonstrated the highest antioxidant activity, with an IC50 value of 60.375 µg/mL in the DPPH assay and 6.53 µg/mL in the ABTS assay. rjpbcs.com

The following table summarizes the antioxidant activity of a selected pyrazine derivative.

CompoundAssayIC50 Value (µg/mL)
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)DPPH60.375
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)ABTS6.53

This data highlights the potential of the pyrazine scaffold in developing compounds with significant antioxidant properties.

Applications of Methyl 6 Methylpyrazine 2 Carboxylate in Advanced Chemical Synthesis

Role as an Intermediate in Pharmaceutical Drug Discovery

The pyrazine (B50134) nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. nih.govresearchgate.net Methyl 6-methylpyrazine-2-carboxylate provides a convenient starting point for the synthesis of complex molecules with therapeutic potential. The ester functional group is readily converted into other functionalities like amides, hydrazides, and carboxylic acids, which are pivotal for biological interactions.

Precursor for Antituberculosis Agents and Related Therapeutics

The most prominent therapeutic application stemming from the pyrazine-2-carboxylic acid scaffold is in the treatment of tuberculosis. Pyrazinamide (B1679903), a primary first-line antituberculosis drug, is a simple amide of pyrazine-2-carboxylic acid. nih.govrsc.org this compound serves as an essential intermediate for creating analogues of Pyrazinamide to combat drug-resistant strains of Mycobacterium tuberculosis.

The typical synthetic route involves the reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide. ajgreenchem.comresearchgate.net This key intermediate, 5-methylpyrazine-2-carbohydrazide (B1341549), is then condensed with various substituted aldehydes to produce a series of Schiff base derivatives. researchgate.netajgreenchem.com Research has shown that these modifications can lead to compounds with significant anti-tubercular activity. For instance, a study on 5-methylpyrazine-2-carbohydrazide derivatives revealed that several compounds exhibited remarkable activity against Mycobacterium tuberculosis H37Rv. researchgate.net

Compound IDSubstituent on Phenylmethylidene MoietyMIC (μg/mL) against M. tuberculosis H37Rv
PM 5 2-Hydroxy50
PM 6 4-Hydroxy50
PM 7 2-Chloro50
PM 11 4-Methoxy25
PM 12 3,4,5-Trimethoxy25
PM 13 4-Nitro25
PM 14 4-(Dimethylamino)10
Pyrazinamide (Reference Drug)12.5

This table presents the Minimum Inhibitory Concentration (MIC) for a selection of 5-methyl-N'-[(substituted-phenyl)methylidene]pyrazine-2-carbohydrazide derivatives, demonstrating their potential as antitubercular agents. Data sourced from Miniyar, P.B. et al. (2013). researchgate.net

Building Block for Novel Bioactive Heterocyclic Compounds

Beyond tuberculosis, the pyrazine scaffold is integral to compounds showing a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties. ontosight.aitandfonline.com this compound is a key starting material for generating libraries of novel heterocyclic compounds for drug screening.

The synthesis often begins with the hydrolysis of the methyl ester to 6-methylpyrazine-2-carboxylic acid, which is then activated (e.g., by conversion to an acyl chloride) and reacted with various amines to form a diverse range of amides. nih.govresearchgate.net These derivatives have been explored for numerous biological activities. For example, various N-phenylpyrazine-2-carboxamides have been synthesized and evaluated, showing that substitutions on both the pyrazine and phenyl rings significantly influence their biological effects. nih.gov This modular synthetic approach allows medicinal chemists to systematically explore structure-activity relationships to optimize compounds for specific therapeutic targets.

Utilization in Agrochemical Research and Development

In the field of agrochemicals, particularly in the development of herbicides, compounds that can inhibit photosynthesis are of great interest. The pyrazine-2-carboxamide structure has been identified as a promising scaffold for this purpose. Derivatives synthesized from the pyrazine-2-carboxylic acid core, accessible from this compound, have been shown to inhibit the photosynthetic electron transport (PET) chain. nih.govnih.gov

Research has focused on the synthesis of N-phenylpyrazine-2-carboxamides and evaluating their ability to inhibit the oxygen evolution rate in isolated chloroplasts. nih.govmdpi.com These studies have demonstrated that the nature and position of substituents on the pyrazine and aniline (B41778) rings are critical for herbicidal activity. For example, the presence of a chlorine atom on the pyrazine ring and specific substitutions on the phenyl ring can lead to potent inhibition of photosynthesis. nih.govresearchgate.net

CompoundIC₅₀ (μmol/L)
1 HH3-Cl>1000
2 HH4-Cl270
3 HH3,4-diCl225
4 HH3,5-diCl148
8 6-Cl, 5-t-BuH4-Cl43
12 6-Cl, 5-t-BuH3,5-diCl67
15 5-t-BuH3,4-diCl73

This table shows the in vitro inhibition of photosynthetic electron transport (PET) in spinach chloroplasts by various substituted N-phenylpyrazine-2-carboxamides. A lower IC₅₀ value indicates higher inhibitory activity. Data sourced from Jampílek, J. et al. (2015). nih.gov

Contributions to Material Science and Functional Dyes

The electron-deficient nature of the pyrazine ring makes it a valuable component in the design of advanced materials with specific electronic and optical properties. mdpi.com Pyrazine derivatives are utilized as electron-acceptor units in donor-acceptor (D-A) type molecules, which are fundamental to the field of organic electronics and functional dyes.

This compound can be used as a precursor to create more complex pyrazine-based structures for these applications. The pyrazine core can be incorporated into conjugated polymers or small molecules designed for use in organic light-emitting diodes (OLEDs) or as sensors. tandfonline.commdpi.com The electron-withdrawing character of the pyrazine ring helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which is crucial for tuning its electronic properties and facilitating charge transfer. rsc.org Furthermore, pyrazine ligands derived from this precursor can be used to construct metal-organic frameworks (MOFs) that may exhibit interesting electrical conductivity and photosensitivity. nih.gov

Applications in Solar Energy Conversion Studies

In the quest for efficient renewable energy sources, dye-sensitized solar cells (DSSCs) and polymer solar cells have emerged as promising technologies. The performance of these devices heavily relies on the molecular design of their components, particularly the organic dyes or polymers that absorb light and facilitate charge separation. Pyrazine-based molecules have been extensively investigated for these applications due to their favorable electronic properties. rsc.org

This compound and its isomers serve as key intermediates for the synthesis of complex ligands and photosensitizers. For instance, the closely related isomer, methyl 5-methylpyrazine-2-carboxylate, is explicitly used as an intermediate in preparing bipyrazine derivatives that coordinate with transition metals for solar energy conversion studies. researchgate.net In D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) organic photosensitizers, the pyrazine moiety can function as an acceptor or part of the π-conjugated bridge, enhancing intramolecular charge transfer upon light absorption. rsc.orgmdpi.com The electron-withdrawing pyrazine unit helps to promote the injection of electrons from the excited dye into the semiconductor (e.g., TiO₂) of the solar cell, a critical step in the energy conversion process. rsc.orgmdpi.com

Computational and Theoretical Studies on Methyl 6 Methylpyrazine 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations can elucidate the electronic structure and reactivity of Methyl 6-methylpyrazine-2-carboxylate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For pyrazine (B50134) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to predict geometric parameters such as bond lengths and bond angles. jacsdirectory.com

Table 1: Representative Optimized Geometrical Parameters for a Pyrazine Carboxylate Derivative (Methyl 5-methylpyrazine-2-carboxylate)

ParameterBond Length (Å) / Bond Angle (°)
C2-C31.39
C3-N41.33
N4-C51.34
C5-C61.39
C6-N11.33
N1-C21.34
C2-C(O)O1.50
C=O1.21
C-O1.35
O-CH31.44
C5-CH31.51
∠(C6-N1-C2)116.8
∠(N1-C2-C3)122.5
∠(C2-C3-N4)120.2

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. aimspress.com The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For pyrazine derivatives, the HOMO is typically distributed over the pyrazine ring, while the LUMO is often localized on the electron-withdrawing carboxylate group. nanoient.org This distribution facilitates intramolecular charge transfer from the ring to the substituent. In a study on methyl-3-amino-2-pyrazine carboxylate, the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule. nanoient.org For this compound, the presence of the electron-donating methyl group at the 6-position would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to the unsubstituted Methyl pyrazine-2-carboxylate (B1225951).

Table 2: Calculated Frontier Orbital Energies and Related Properties for a Pyrazine Derivative

ParameterValue (eV)
EHOMO-6.85
ELUMO-1.75
HOMO-LUMO Gap (ΔE)5.10
Ionization Potential (I)6.85
Electron Affinity (A)1.75
Global Hardness (η)2.55
Global Softness (S)0.39
Electronegativity (χ)4.30
Chemical Potential (μ)-4.30
Electrophilicity Index (ω)3.62

Note: The values are representative for a pyrazine derivative and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Predictions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential localized around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group, indicating these are the primary sites for electrophilic attack. researchgate.net The hydrogen atoms of the methyl group and the pyrazine ring would exhibit positive potential, making them potential sites for nucleophilic interactions. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bonding Character

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can be interpreted in terms of charge transfer and hyperconjugation. These interactions contribute to the stability of the molecule.

In a theoretical study of a methylated pyrazine-2-carbohydrazide (B1222964) derivative, NBO analysis was used to understand intermolecular interactions arising from hyperconjugative interactions and charge delocalization. icm.edu.pl For this compound, NBO analysis would reveal the nature of the bonds within the molecule, the delocalization of electron density in the pyrazine ring, and the interactions between the ring and its substituents. The analysis can quantify the stabilization energies associated with these interactions, providing a deeper understanding of the molecule's electronic structure.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a protein target.

While specific molecular docking studies on this compound are not reported, studies on other pyrazine derivatives have demonstrated their potential to interact with various biological targets. For instance, derivatives of pyrazine-2-carboxylic acid have been docked into the active site of the Mycobacterium tuberculosis InhA protein. researchgate.netresearchgate.net These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are important for binding. A docking study of this compound into a relevant protein target would involve preparing the 3D structures of both the ligand and the protein, and then using a docking algorithm to predict the most stable binding pose and estimate the binding affinity.

Table 3: Representative Molecular Docking Results for Pyrazine Derivatives against a Protein Target

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Pyrazine Derivative 1-7.5TYR158, MET199, LYS165
Pyrazine Derivative 2-8.2PHE149, GLY192, ILE202
Pyrazine Derivative 3-6.9ALA157, PRO193, MET161

Note: Data is illustrative and based on studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new compounds and to guide the design of more potent molecules.

QSAR studies have been performed on various pyrazine derivatives to model their cytotoxic and other biological activities. nih.gov These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity. This would involve calculating a range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. The resulting QSAR equation would highlight the key structural features that are important for the desired activity.

Metabolic Pathways and Environmental Interactions of Pyrazine Carboxylates

Metabolic Fate and Biotransformation in Biological Systems

The metabolism of pyrazine (B50134) derivatives in biological systems, particularly in mammals, generally involves enzymatic modifications that increase their water solubility and facilitate excretion.

Enzymatic Degradation and Metabolite Identification in Mammalian Systems

In mammalian systems, the primary metabolic pathway for alkyl-substituted pyrazines is the oxidation of the side-chain. nih.gov Studies on various methylpyrazines have consistently shown that a methyl group is oxidized to a carboxylic acid. nih.gov For instance, rats administered 2-methylpyrazine, 2,5-dimethylpyrazine (B89654), or 2,6-dimethylpyrazine (B92225) were found to excrete the corresponding pyrazine-2-carboxylic acid derivatives, with approximately 90% of the dose being eliminated within 24 hours. nih.gov

A recent human intervention study focusing on the key flavor compound 2,3,5-trimethylpyrazine, found in foods like coffee, identified several carboxylic acid metabolites in urine. The quantitatively dominant metabolites were 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid. nih.gov This transformation from a methyl group to a carboxylic acid is a common Phase I metabolic reaction.

Based on these established pathways, it is predicted that Methyl 6-methylpyrazine-2-carboxylate would undergo hydrolysis of its ester group, catalyzed by carboxylesterases, to yield its primary metabolite, 6-methylpyrazine-2-carboxylic acid.

Table 1: Documented Metabolic Transformations of Alkylpyrazines in Mammalian Systems

Parent Compound Primary Metabolite
2-Methylpyrazine Pyrazine-2-carboxylic acid
2,5-Dimethylpyrazine 5-Methylpyrazine-2-carboxylic acid
2,6-Dimethylpyrazine 6-Methylpyrazine-2-carboxylic acid phytohub.eu
2,3,5-Trimethylpyrazine 3,5-Dimethylpyrazine-2-carboxylic acid
3,6-Dimethylpyrazine-2-carboxylic acid

Studies on Conjugation and Excretion Pathways

Following initial oxidative metabolism, pyrazine derivatives and their metabolites can undergo Phase II conjugation reactions before excretion. The common pathways include conjugation with glucuronic acid or sulfate. nih.gov In humans and animals, pyrazines are typically excreted via the kidney as glucuronates or bound to glutathione (B108866) after hydroxylation of the pyrazine ring. researchgate.netnih.gov However, it is important to note that the pyrazine ring itself generally remains intact and is not cleaved during mammalian metabolism. researchgate.netnih.gov

In the case of 2,3,5-trimethylpyrazine, while carboxylic acids were the main metabolites, only negligible traces of glucuronides and sulfates were detected in human urine. nih.gov This suggests that for many pyrazines, the oxidized carboxylic acid derivatives are sufficiently polar for direct excretion without extensive conjugation. The primary route of elimination for these compounds is through the urine. nih.gov

Environmental Fate and Biodegradation Studies

The fate of pyrazine carboxylates in the environment is largely determined by their susceptibility to microbial degradation and their persistence in various environmental compartments.

Microbial Degradation Mechanisms

Bacteria have been identified that can utilize substituted pyrazines as a sole source of carbon and energy. researchgate.netnih.gov The microbial degradation pathways often differ from mammalian metabolism and can involve cleavage of the stable pyrazine ring.

A notable example is the bacterium Stenotrophomonas sp. strain HCU1, which was isolated for its ability to grow on pyrazine-2-carboxylate (B1225951) as its sole nitrogen source. nih.gov This strain initiates degradation through a reductive pathway, converting pyrazine-2-carboxylate into 1,2,5,6-tetrahydropyrazine-2-carboxylate. nih.gov Subsequent steps involve the formation of a ring-opened product, indicating a complete breakdown of the heterocyclic structure. nih.gov

Other bacteria demonstrate different mechanisms. For instance, Pseudomonas putida can oxidize the methyl group of 2,5-dimethylpyrazine to form 5-methylpyrazine-2-carboxylic acid. nih.govgoogle.com Similarly, Mycobacterium sp. strain DM-11 can degrade 2,3-diethyl-5-methylpyrazine, initiating the process with the formation of 5,6-diethyl-2-hydroxy-3-methylpyrazine, followed by ring cleavage. nih.gov

Table 2: Examples of Microbial Degradation of Pyrazine Derivatives

Microorganism Pyrazine Substrate Key Metabolite / Pathway Reference
Stenotrophomonas sp. HCU1 Pyrazine-2-carboxylate 1,2,5,6-tetrahydropyrazine-2-carboxylate (reductive degradation) nih.gov
Pseudomonas putida 2,5-Dimethylpyrazine 5-Methylpyrazine-2-carboxylic acid (methyl group oxidation) nih.govgoogle.com

Persistence and Transformation in Environmental Compartments

The environmental persistence of pyrazine derivatives can vary. While some are readily biodegradable, many substituted pyrazines have been found to be poorly biodegradable under aerobic conditions. researchgate.net The chemical stability of the pyrazine ring contributes to their potential persistence. researchgate.net

Ecological Impact Assessments of Pyrazine Derivatives

Assessments of the ecological impact of pyrazines have been conducted, primarily in the context of their use as flavoring agents in animal feed. An evaluation by the European Food Safety Authority (EFSA) on a group of 22 pyrazine derivatives concluded that, at the proposed maximum usage levels in feed, these compounds are unlikely to pose a risk to the environment or have detrimental effects on terrestrial and freshwater compartments. researchgate.net

However, some pyrazine derivatives have been investigated for other biological activities that could have ecological implications. Studies have shown that certain pyrazine compounds possess herbicidal effects, causing dark necrosis on leaves or inhibiting chlorophyll (B73375) formation in various plant species. researchgate.netscience.gov This indicates that the ecological impact of pyrazine derivatives is compound-specific and concentration-dependent. A comprehensive ecological risk assessment for this compound would require specific ecotoxicity data, which is not currently available.

Future Research Directions and Perspectives for Methyl 6 Methylpyrazine 2 Carboxylate

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of Methyl 6-methylpyrazine-2-carboxylate should prioritize green and sustainable chemistry principles. Traditional synthetic routes for pyrazine (B50134) derivatives can involve harsh reagents, toxic solvents, and generate significant waste. nih.gov Modern methodologies offer cleaner, more efficient alternatives that could be adapted for this specific compound.

Future research should focus on:

Biocatalytic Approaches: The use of enzymes, such as lipases, has proven effective for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters. nih.govrsc.org A key research avenue would be to develop a biocatalytic pathway for the amidation or transesterification of this compound. This approach offers high selectivity under mild conditions, utilizing biodegradable catalysts. rsc.org

Catalysis with Earth-Abundant Metals: Recent advancements have demonstrated the use of catalysts based on earth-abundant metals like manganese for the dehydrogenative coupling reactions that form the pyrazine core. acs.orgnih.gov Exploring the application of such catalysts for the synthesis of substituted pyrazines like this compound could provide an atom-economical and environmentally benign alternative to noble-metal catalysts. acs.org

One-Pot and Continuous-Flow Systems: Developing a one-pot synthesis, where multiple reaction steps are performed in a single reactor, would improve efficiency and reduce waste. tandfonline.comtandfonline.com Furthermore, adapting the synthesis to a continuous-flow system could enhance scalability, process control, and safety, providing a basis for the rapid and efficient production of pyrazine-derived drugs and intermediates. rsc.org

Synthesis StrategyPotential Advantages for this compound
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.
Earth-Abundant Metal Catalysis Cost-effective, lower toxicity, sustainable. acs.org
Continuous-Flow Synthesis Improved scalability, safety, and process control. rsc.org

Development of Advanced and Targeted Biological Applications

The pyrazine nucleus is a well-established pharmacophore present in numerous approved drugs. lifechemicals.com Derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govontosight.aiontosight.ai However, the specific biological profile of this compound is largely unexplored.

A primary future direction is the systematic biological screening of this compound. This should involve:

Anticancer Screening: Pyrazine derivatives have shown promise as tyrosine kinase inhibitors and cytotoxic agents against various cancer cell lines, including human non-small-cell lung cancer and mammary cancer. mdpi.commdpi.com this compound should be evaluated against a diverse panel of human tumor cell lines to identify potential selective cytotoxicity. Follow-up studies could explore its mechanism of action, such as cell cycle arrest or apoptosis induction. mdpi.com

Antimicrobial Evaluation: Given that many pyrazine carboxamides exhibit significant antimicrobial activity, it is crucial to test this compound and its derivatives against pathogenic strains of bacteria and fungi. jocpr.comclockss.org

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogues with modifications to the methyl and ester groups, researchers can establish clear SARs. This will help in optimizing the compound for increased potency and selectivity for a specific biological target.

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and screening of new therapeutic agents. tandfonline.com Applying these computational tools to this compound could significantly streamline its development as a potential drug candidate.

Future research in this area should include:

Generative Modeling for De Novo Design: Deep generative models, trained on existing libraries of active pyrazine compounds, can be used to design novel derivatives of this compound with optimized properties. tandfonline.com This in silico approach can generate molecules with high predicted binding affinity for specific biological targets, such as the Adenosine A2B receptor, which is a target for some pyrazine-based cancer immunotherapies. tandfonline.com

Virtual Screening and ADMET Prediction: AI-powered platforms can perform large-scale virtual screening of virtual libraries based on the this compound scaffold. These tools can also predict crucial Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, allowing researchers to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Computational QSAR studies can be employed to build models that correlate the structural features of this compound derivatives with their biological activity. nih.govijournalse.org This can provide valuable insights into the key molecular descriptors that govern their efficacy.

Design of Next-Generation Functional Materials and Catalysts

Beyond pharmaceuticals, the pyrazine ring is a valuable building block for advanced functional materials due to its ability to act as a coordinating ligand for metal ions. tandfonline.comlifechemicals.com The specific structure of this compound makes it an intriguing candidate for applications in materials science.

Future perspectives in this domain are:

Metal-Organic Frameworks (MOFs): Pyrazine and its carboxylate derivatives are excellent ligands for constructing MOFs. rsc.orgresearchgate.net These porous materials have applications in gas storage, separation, and catalysis. rsc.orgmdpi.com A significant research opportunity lies in using this compound as a ligand to synthesize novel MOFs. The interplay between the coordinating nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group could lead to unique framework topologies and functionalities, such as selective carbon dioxide capture or the controlled release of therapeutic gases like carbon monoxide. rsc.orgnih.gov

Coordination Polymers and Optoelectronics: Pyrazine-based conjugated polymers are being investigated for their use in optoelectronic devices, including solar cells and light-emitting diodes. lifechemicals.comrsc.org Research into the polymerization of this compound or its use in coordination polymers could lead to new materials with interesting photophysical properties. chinesechemsoc.orgnih.gov

Homogeneous and Heterogeneous Catalysis: The electron-deficient nature of the pyrazine ring allows it to participate in catalytic cycles. mdpi.com Investigating the potential of metal complexes incorporating this compound as a ligand could lead to the development of new, efficient catalysts for organic transformations. rsc.org

Interdisciplinary Research Collaborations for Comprehensive Characterization

To fully realize the potential of this compound, a concerted, interdisciplinary research effort is essential. The complexity of moving from a simple molecule to a functional application necessitates collaboration across multiple scientific fields.

A comprehensive approach would involve:

Synthetic and Computational Chemistry: Organic chemists would focus on developing efficient and sustainable synthetic routes, while computational chemists would use AI and modeling to guide the design of new derivatives and predict their properties. tandfonline.comnih.gov

Pharmacology and Molecular Biology: Pharmacologists would conduct in-depth biological screening to identify therapeutic targets, and molecular biologists would elucidate the mechanisms of action at the cellular level. mdpi.com

Materials Science and Engineering: Materials scientists would explore its use in creating novel MOFs, polymers, and catalysts, characterizing their physical and chemical properties. researchgate.netrsc.org

Crystallography and Spectroscopy: A thorough characterization using techniques like single-crystal X-ray diffraction, NMR, and FT-IR spectroscopy is fundamental to understanding the molecule's three-dimensional structure, which dictates its interactions and functionality. nanoient.orgnih.goviucr.org

By fostering these collaborations, the scientific community can systematically explore and exploit the unique properties of this compound, paving the way for its application in next-generation therapeutics and advanced materials.

Q & A

Q. What are the common synthetic routes for Methyl 6-methylpyrazine-2-carboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of the corresponding carboxylic acid using methanol under acidic or catalytic conditions. For example, Methyl 2-pyrazinecarboxylate (CAS 6164-79-0) is synthesized via similar esterification protocols, with yields dependent on temperature, catalyst choice (e.g., sulfuric acid or thionyl chloride), and reaction time . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents. Purity can be enhanced through recrystallization or column chromatography using silica gel.

Q. How can the purity and identity of this compound be verified post-synthesis?

Analytical methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and esterification success.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 138.12 g/mol for Methyl 2-pyrazinecarboxylate) .
  • Melting Point Analysis : Compare observed values (e.g., 57–61°C for Methyl 2-pyrazinecarboxylate) to literature data .

Q. What safety protocols are recommended for handling pyrazine derivatives like this compound?

Based on safety data for structurally similar compounds (e.g., 2-Ethenyl-6-methylpyrazine):

  • Use personal protective equipment (PPE: gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation (classified as Acute Toxicity Category 4) .
  • In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound?

SHELX programs are critical for small-molecule refinement:

  • SHELXL : Refine X-ray diffraction data to determine bond lengths, angles, and thermal parameters.
  • SHELXS/D : Solve crystal structures via direct methods, even for twinned or high-symmetry crystals . Example workflow: Collect diffraction data, index reflections, and use SHELXL for iterative refinement. Cross-validate results with ORTEP-3 for 3D visualization .

Q. What computational methods are suitable for analyzing the conformational dynamics of the pyrazine ring in this compound?

Apply the Cremer-Pople puckering coordinates to quantify non-planar distortions in the pyrazine ring. This method defines amplitude (qq) and phase (ϕ\phi) parameters to describe puckering modes, enabling comparison with related heterocycles . Software like Gaussian or ORCA can compute energy barriers for ring puckering using density functional theory (DFT).

Q. How can researchers address discrepancies in reported spectroscopic data for pyrazine derivatives?

  • Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., Methyl 2-pyrazinecarboxylate ).
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) that may cause signal splitting.
  • Collaborative Databases : Use platforms like PubChem to verify spectral data .

Q. What strategies are effective for improving the stability of this compound during storage?

  • Temperature Control : Store at –20°C in airtight, light-resistant containers.
  • Desiccants : Use silica gel to prevent hydrolysis of the ester group.
  • Periodic Purity Checks : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting toxicity data for pyrazine derivatives?

Many pyrazines lack comprehensive toxicity profiles (e.g., 2-Ethenyl-6-methylpyrazine has no chronic toxicity data ). Mitigation strategies:

  • Conduct in vitro assays (e.g., MTT for cytotoxicity).
  • Use read-across models to predict toxicity based on structurally similar compounds with established data.

Q. What experimental design considerations are critical for reproducibility in synthesizing this compound?

  • Catalyst Screening : Test alternatives like DMAP or enzymatic catalysts for esterification efficiency.
  • Reaction Monitoring : Use in situ FTIR to track carbonyl group conversion.
  • Batch Consistency : Document solvent purity (e.g., anhydrous methanol) and moisture control .

Structural and Mechanistic Insights

Q. How can ring substituents influence the electronic properties of this compound?

The electron-withdrawing ester group at position 2 and methyl at position 6 affect aromaticity and reactivity. Computational studies (e.g., NBO analysis) can quantify charge distribution, while Hammett constants predict substituent effects on reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.